

A Comparative Crystallographic Analysis of Adamantane-1-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 3-Iodoadamantane-1-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of adamantane-1-carboxylic acid and its derivatives. While the primary focus of this guide was intended to be **3-iodoadamantane-1-carboxylic acid**, a thorough search of publicly available crystallographic databases and scientific literature did not yield any experimental X-ray diffraction data for this specific compound.

Therefore, this guide presents a detailed comparison of the crystallographic structures of the parent adamantane-1-carboxylic acid and one of its functionalized derivatives, 3-acetamidoadamantane-1-carboxylic acid, for which experimental data is available. This comparison aims to provide researchers with insights into how substitutions on the adamantane core can influence its solid-state packing and intermolecular interactions, which are crucial aspects in the fields of crystal engineering and drug design.

Data Presentation

The following tables summarize the key crystallographic data for adamantane-1-carboxylic acid at two different temperatures and for 3-acetamidoadamantane-1-carboxylic acid.

Table 1: Crystallographic Data and Structure Refinement Details

Parameter	Adamantane-1-carboxylic acid (173 K)	Adamantane-1-carboxylic acid (280 K)	3-Acetamidoadamantane-1-carboxylic acid
Formula	C ₁₁ H ₁₆ O ₂	C ₁₁ H ₁₆ O ₂	C ₁₃ H ₁₉ NO ₃
Formula Weight	180.24	180.24	237.29
Crystal System	Triclinic	Triclinic	Monoclinic
Space Group	P-1	P-1	P2 ₁ /n
a (Å)	6.452(3)	6.503(2)	13.3487(6)
b (Å)	6.681(2)	6.849(2)	10.5295(5)
c (Å)	11.510(3)	11.620(4)	17.2793(7)
α (°)	80.84(2)	77.11(2)	90
β (°)	87.22(3)	85.77(2)	99.073(3)
γ (°)	74.11(3)	76.34(2)	90
Volume (Å ³)	471.10	490.11	2398.31(18)
Z	2	2	8
Calculated Density (g/cm ³)	1.271	1.221	1.314
Radiation type	MoKα	MoKα	CuKα
Wavelength (Å)	0.71073	0.71073	1.54184
R-factor	0.0485	0.0874	0.043

Table 2: Selected Bond Lengths and Angles

Molecule	Bond/Angle	Length (Å) / Angle (°)
Adamantane-1-carboxylic acid (173 K)	C-C (cage avg.)	1.53-1.54
C-COOH	1.51	
C=O	1.22	
C-O	1.31	
O-C=O	122.5	
3-Acetamidoadamantane-1-carboxylic acid	C-C (cage avg.)	1.53-1.54
C-COOH	1.50	
C-NH	1.46	
N-C=O (amide)	1.35	
C=O (amide)	1.24	

Note: The data for adamantane-1-carboxylic acid is sourced from its crystallographic study at low and room temperatures. The data for 3-acetamidoadamantane-1-carboxylic acid is derived from its published crystal structure.

Experimental Protocols

Synthesis and Crystallization of Adamantane-1-carboxylic Acid:

Adamantane-1-carboxylic acid is typically synthesized by the Koch-Haaf reaction, where adamantane is carboxylated using formic acid in the presence of a strong acid like sulfuric acid. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation from a suitable solvent such as ethanol or by sublimation.

X-ray Data Collection and Structure Determination for Adamantane-1-carboxylic Acid:

A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at the desired temperature (e.g., 173 K and 280 K) using a diffractometer

equipped with a monochromatic X-ray source (e.g., MoK α radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

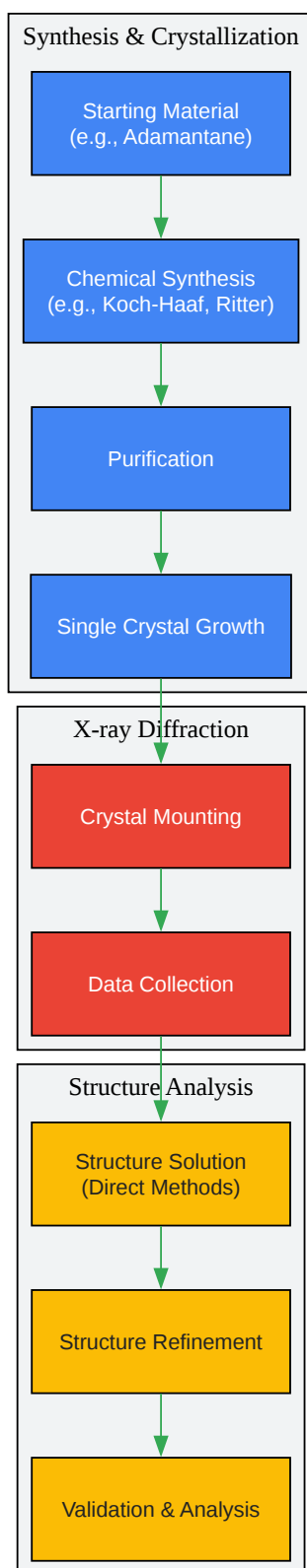
Synthesis and Crystallization of 3-Acetamidoadamantane-1-carboxylic acid:

This derivative can be prepared by the Ritter reaction of 3-hydroxyadamantane-1-carboxylic acid with acetonitrile in the presence of a strong acid. Single crystals are obtained by slow evaporation of a solution of the compound in a suitable solvent, such as methanol.^[1]

X-ray Data Collection and Structure Determination for 3-Acetamidoadamantane-1-carboxylic acid:

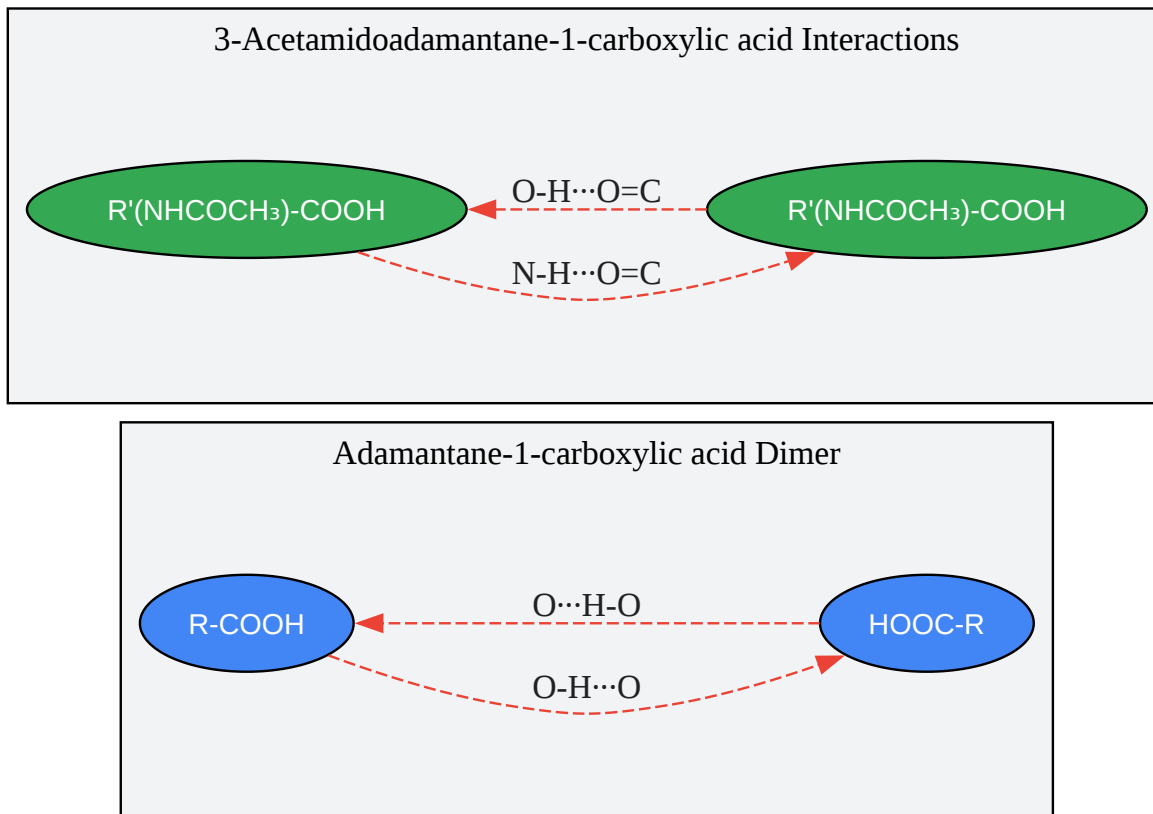
Similar to the parent acid, a single crystal is selected and mounted. Data collection is performed on a suitable diffractometer, often using CuK α radiation. The structure is solved and refined using established crystallographic software packages. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) in this molecule leads to the formation of extensive hydrogen bonding networks in the crystal lattice.^[1]

Mandatory Visualization



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Caption: General workflow for the X-ray crystallographic analysis of adamantane derivatives.



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Caption: Schematic of hydrogen bonding patterns in adamantane carboxylic acid derivatives.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Adamantane-1-Carboxylic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615684#x-ray-crystallography-of-3-iodoadamantane-1-carboxylic-acid-derivatives>]

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